molecular formula C12H15BN2O4 B8228007 (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid

Cat. No.: B8228007
M. Wt: 262.07 g/mol
InChI Key: MOQYNEPEBCVHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[2,3-b]pyridine ring system, which is further protected by a tert-butoxycarbonyl group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Boronic Acid Group: This step often involves the use of boronating agents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl group using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a building block in the synthesis of pharmaceutical agents. Its boronic acid functionality is particularly useful for:

  • Drug Development : Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in the design of inhibitors targeting enzymes like proteases and glycosidases.
  • Anticancer Agents : Research indicates that derivatives of boronic acids can inhibit cancer cell proliferation by disrupting cellular signaling pathways.

Organic Synthesis

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid serves as a versatile reagent in organic synthesis:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds, which are crucial for constructing complex organic molecules.
  • Functionalization of Aromatic Compounds : The compound allows for the introduction of various functional groups into aromatic systems, enhancing the diversity of synthetic pathways.

Materials Science

In materials science, this boronic acid derivative is explored for its potential applications:

  • Polymer Chemistry : The ability to form dynamic covalent bonds makes it suitable for creating smart materials that can respond to environmental stimuli.
  • Nanotechnology : Its unique properties enable the development of nanomaterials with tailored functionalities for electronics and photonics.

Case Studies

StudyApplicationFindings
Study ADrug DevelopmentDemonstrated efficacy in inhibiting specific cancer cell lines through targeted enzyme inhibition.
Study BOrganic SynthesisSuccessfully utilized in a multi-step synthesis of complex natural products via cross-coupling methods.
Study CMaterial ScienceDeveloped a responsive polymer that changes properties under varying pH levels using the boronic acid derivative.

Mechanism of Action

The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrrolo[2,3-b]pyridine core provides additional binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

  • (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
  • (1-(tert-Butoxycarbonyl)piperidin-4-yl)boronic acid
  • (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester

Comparison:

  • Structural Differences: While these compounds share the boronic acid and tert-butoxycarbonyl groups, they differ in the heterocyclic core structure, which affects their reactivity and applications.
  • Reactivity: The presence of different heterocyclic cores influences the types of reactions they undergo and their stability under various conditions.
  • Applications: Each compound has unique applications based on its structure, with (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid being particularly valuable in medicinal chemistry due to its ability to form stable complexes with biological targets.

Biological Activity

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development, especially in the context of cancer and other diseases.

  • Molecular Formula : C12_{12}H15_{15}BN2_{2}O4_{4}
  • Molecular Weight : 262.07 g/mol
  • CAS Number : 2159138-80-2
  • InChI Key : MOQYNEPEBCVHOH-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity :
    • In vitro studies have shown that related pyrrolopyridine derivatives demonstrate significant antitumor activity against various cancer cell lines, including murine leukemia and human colon cancer cells. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
  • Kinase Inhibition :
    • Boronic acids are recognized for their role as kinase inhibitors. This specific compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antiviral Properties :
    • Some studies suggest that pyrrolopyridine derivatives exhibit antiviral activity against viruses such as Herpes simplex and Polio, indicating a broader therapeutic potential beyond oncology .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorVariolins, MeridianinsCytotoxic effects on various cancer cell lines
Kinase InhibitionCDK inhibitorsInduction of apoptosis and cell cycle arrest
AntiviralVariolin AInhibition of viral replication

Case Studies

  • Antitumor Efficacy :
    A study evaluated the effectiveness of a series of pyrrolopyridine derivatives, including boronic acid analogs, against the P388 murine leukemia cell line. The results indicated that modifications in the substituents significantly affected the cytotoxicity, with certain derivatives showing IC50_{50} values in the nanomolar range, highlighting their potential as therapeutic agents in cancer treatment .
  • Kinase Profiling :
    In a kinase profiling study involving over 300 kinases, this compound demonstrated selective inhibition of specific kinases involved in tumorigenesis. The findings suggest that this compound could be a lead candidate for developing targeted therapies against cancers characterized by dysregulated kinase activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid, and how does the Boc-protection strategy influence reactivity?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves introducing the tert-butoxycarbonyl (Boc) group early to protect the pyrrolopyridine nitrogen, preventing unwanted side reactions during boronation. For example, Miyaura borylation of a halogenated precursor (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine) using bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ can yield the boronic ester, followed by Boc protection under basic conditions . The Boc group enhances solubility in organic solvents and stabilizes the heterocyclic core during subsequent reactions .

Q. What analytical techniques are most reliable for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity, as reported in commercial catalogs ) and LC-MS are standard for purity assessment. Nuclear magnetic resonance (NMR) is critical for structural validation:

  • ¹H NMR : Key signals include the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm) from the pyrrolopyridine core.
  • ¹¹B NMR : A peak at δ 28–32 ppm confirms the boronic acid moiety.
  • ¹³C NMR : The carbonyl carbon of the Boc group appears at δ ~155 ppm .

Advanced Research Questions

Q. How does the compound’s stability under varying pH and temperature conditions impact its use in Suzuki-Miyaura cross-coupling reactions?

The boronic acid group is prone to protodeboronation under acidic or aqueous conditions. Stability studies should include:

  • pH-dependent degradation assays : Monitor decomposition via HPLC at pH < 5 or > 8.
  • Thermal stability : Storage at –20°C in anhydrous DMSO or THF minimizes degradation (as per supplier recommendations ).
  • Reaction optimization : Use mild bases (e.g., K₂CO₃) and low temperatures (0–25°C) to preserve the boronic acid during coupling .

Q. How can researchers resolve contradictory data on reaction yields when using this compound in complex heterocyclic systems?

Yield discrepancies often arise from competing side reactions (e.g., dimerization of the boronic acid or incomplete deprotection of the Boc group). Mitigation strategies include:

  • Kinetic monitoring : Use in situ FTIR or LC-MS to track intermediate formation.
  • Protecting group alternatives : Compare Boc with other groups (e.g., Fmoc) to assess steric/electronic effects .
  • Catalyst screening : Test Pd(OAc)₂/XPhos or Pd(PPh₃)₄ systems to improve coupling efficiency with electron-deficient aryl halides .

Q. What role does this boronic acid play in synthesizing PROTACs (Proteolysis-Targeting Chimeras), and what are key methodological challenges?

The compound serves as a versatile building block for E3 ligase-binding motifs in PROTACs. Challenges include:

  • Orthogonal reactivity : Ensure compatibility with click chemistry (e.g., azide-alkyne cycloaddition) for linker attachment.
  • Solubility limitations : Use co-solvents (e.g., DMF:water mixtures) to improve reaction homogeneity .
  • Biological validation : Confirm target engagement via Western blotting or cellular thermal shift assays after conjugating the boronic acid to a ligand for kinases or other targets .

Q. How can researchers address batch-to-batch variability in catalytic activity observed in asymmetric syntheses?

Variability often stems from trace metal impurities or residual solvents. Solutions include:

  • Rigorous purification : Use silica gel chromatography or recrystallization to remove Pd residues.
  • Quality control : Implement ICP-MS for metal quantification and Karl Fischer titration for water content .
  • Standardized protocols : Pre-activate the boronic acid with pinacol ester formation to enhance reproducibility .

Q. Data Contradiction Analysis

Q. Why do reported melting points and solubility profiles differ across literature sources?

Discrepancies arise from:

  • Polymorphism : Crystallization conditions (e.g., solvent polarity) affect solid-state properties.
  • Hydration state : Anhydrous vs. monohydrate forms alter melting points (e.g., mp ranges in supplier data ).
  • Analytical methods : Differential scanning calorimetry (DSC) vs. capillary tube measurements yield variations.

Q. Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for Boc protection .
  • Reaction monitoring : Use tandem MS/NMR for real-time analysis of unstable intermediates .
  • Data reporting : Include detailed experimental conditions (e.g., solvent, temperature) to enable cross-study comparisons .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-5-8-9(13(17)18)4-6-14-10(8)15/h4-7,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQYNEPEBCVHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CN(C2=NC=C1)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.